3-(Benzyloxy)propanamide
Description
Significance in Modern Organic Synthesis and Chemical Biology
In the realm of organic synthesis, the 3-(benzyloxy)propanamide scaffold is a valuable intermediate. The benzyl (B1604629) group serves as a robust protecting group for the hydroxyl functionality, which can be readily removed under various conditions to unmask the alcohol for further reactions. This strategic protection allows for selective transformations at other parts of the molecule.
The propanamide portion of the scaffold offers multiple reaction sites. The amide nitrogen and carbonyl group can participate in a variety of chemical transformations, enabling the construction of diverse compound libraries. For instance, the related compound 3-(benzyloxy)propanoic acid can be synthesized and subsequently amidated to form the this compound structure sigmaaldrich.com. The synthesis of derivatives often involves the reaction of precursors like 3-amino-1-propanol with benzyl bromide to form 3-(benzyloxy)propan-1-amine, which can then be further modified sigmaaldrich.com.
From a chemical biology perspective, molecules incorporating the this compound scaffold are utilized as probes to investigate biological processes. The benzyloxy group can influence the lipophilicity and, consequently, the cell permeability of a molecule, a critical factor in the design of biologically active compounds griffith.edu.au.
Prevalence and Role in Medicinal Chemistry and Drug Discovery Research
The this compound scaffold is particularly prevalent in medicinal chemistry, where it forms the core of numerous biologically active compounds. Its structural features often allow for favorable interactions with biological targets such as enzymes and receptors.
One notable area of research is in the development of enzyme inhibitors. For example, derivatives of (S)-2-(benzylamino)propanamide have been designed and synthesized as potent and selective inhibitors of monoamine oxidase-B (MAO-B), an important target in the treatment of Parkinson's disease core.ac.uk. The benzyloxy moiety in these compounds plays a crucial role in binding to the active site of the enzyme.
Furthermore, the scaffold is a key component in the discovery of receptor antagonists. Novel antagonists for the dopamine (B1211576) D4 receptor, which are of interest for treating central nervous system disorders, have been developed based on a 3- or 4-benzyloxypiperidine scaffold, a structure closely related to this compound nuph.edu.ua. The benzyloxy group in these molecules is critical for achieving high affinity and selectivity for the target receptor.
The versatility of the scaffold is also evident in the synthesis of compounds with potential anticonvulsant properties. A series of ((benzyloxy)benzyl)propanamide derivatives have shown significant activity in preclinical seizure models, highlighting the importance of the benzyloxypropanamide core in the design of new antiepileptic drugs.
Overview of Established Research Paradigms and Emerging Trends
The established research paradigm for the this compound scaffold has primarily focused on its use as a foundational element in lead-based drug discovery. This involves the systematic modification of the core structure to optimize biological activity, selectivity, and pharmacokinetic properties. This approach has led to the identification of clinical candidates for various diseases.
An emerging trend in the field is the application of computational and fragment-based drug design to guide the synthesis of novel derivatives. By combining computational modeling with organic synthesis, researchers can more efficiently explore the chemical space around the this compound scaffold to identify compounds with improved therapeutic potential core.ac.uk.
Another developing area is the incorporation of the this compound motif into more complex heterocyclic systems to generate novel chemical entities with unique biological profiles. For example, propanamide derivatives bearing a 4-piperidinyl-1,3,4-oxadiazole moiety have been synthesized and evaluated for their anticancer activity.
Below is a table summarizing key derivatives of the this compound scaffold and their research applications:
| Derivative Name | Application Area | Key Research Finding |
| (S)-1-(4-((3-fluorobenzyl)oxy)benzyl)azetidine-2-carboxamide | MAO-B Inhibition (Parkinson's Disease) | More potent and selective than existing drugs like safinamide (B1662184) core.ac.uk. |
| ((Benzyloxy)benzyl)propanamide derivatives | Anticonvulsant | Demonstrated potent activity in mouse seizure models. |
| 3- or 4-Benzyloxypiperidine Scaffold | Dopamine D4 Receptor Antagonism | Identified as a new scaffold for potent and selective D4 antagonists nuph.edu.ua. |
| 3-[4-(Benzyloxy)phenyl]-3-(morpholin-4-yl)-N-phenylpropanamide | Antimicrobial | Synthesized as part of a library of morpholine (B109124) mannich base derivatives with potential antimicrobial activity. |
Structure
3D Structure
Properties
IUPAC Name |
3-phenylmethoxypropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c11-10(12)6-7-13-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H2,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZYSERLRDHYEEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for the 3 Benzyloxy Propanamide Scaffold and Its Derivatives
Classical and Contemporary Approaches to Propanamide Synthesis
The formation of the propanamide core is a critical step in the synthesis of the target molecule. This is typically achieved through amidation reactions, which can be approached via direct coupling of a carboxylic acid and an amine or through multi-step one-pot sequences.
Amidation Reactions and Carboxylic Acid Activation Strategies
The direct reaction between a carboxylic acid, such as 3-(benzyloxy)propanoic acid, and an amine to form an amide is a common and fundamental transformation in organic synthesis. However, this reaction is often slow and requires elevated temperatures. To facilitate the reaction under milder conditions, the carboxylic acid is typically activated. researchgate.netrsc.org
A variety of coupling reagents are employed to activate the carboxylic acid. These reagents react with the carboxylic acid to form a more reactive intermediate, such as an acyl halide, an active ester, or an anhydride (B1165640), which is then readily attacked by the amine. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), as well as phosphonium (B103445) and uronium-based reagents. For instance, the use of 2,2-dichloro-1,3-diisopropylimidazolidine-4,5-dione has been reported as an efficient coupling agent for the one-pot synthesis of amides from carboxylic acids and amines. researchgate.net Another approach involves the use of thionyl chloride to convert the carboxylic acid to the corresponding acyl chloride, which then reacts with the amine. rsc.org
Pentafluoropyridine (PFP) has also been demonstrated as a useful reagent for the deoxyfluorination of carboxylic acids to form acyl fluorides in situ, which can then be used in a one-pot amide bond formation process. acs.org This method offers a mild alternative for synthesizing amides. acs.org
Table 1: Common Coupling Reagents for Amidation
| Coupling Reagent | Activating Group | Key Features |
| Dicyclohexylcarbodiimide (DCC) | Carbodiimide | Forms a stable dicyclohexylurea byproduct. |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Carbodiimide | Water-soluble byproduct, easily removed. |
| Thionyl Chloride (SOCl₂) | Acyl Chloride Formation | Highly reactive, often used in one-pot procedures. rsc.org |
| Pentafluoropyridine (PFP) | Acyl Fluoride Formation | Mild conditions, useful for sensitive substrates. acs.org |
One-Pot Synthetic Sequences for Amide Formation
One-pot syntheses are highly efficient as they reduce the number of work-up and purification steps, saving time and resources. Several one-pot methods for amide synthesis from carboxylic acids have been developed. researchgate.netrsc.org These often involve the in situ activation of the carboxylic acid followed by the addition of the amine. For example, a mixture of triphenylphosphine (B44618) and iodine can be used as a dehydrating agent to facilitate the direct amidation of carboxylic acids. rsc.org
Another one-pot strategy involves the Mitsunobu reaction, which can be adapted for amide synthesis. kcl.ac.uk While traditionally used for ester and ether formation, this reaction can couple a carboxylic acid with an amine using a combination of a phosphine, like triphenylphosphine, and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD).
Introduction of the Benzyloxy Moiety
The benzyloxy group is a key structural feature of 3-(benzyloxy)propanamide. Its introduction is typically achieved through etherification reactions, most commonly the Williamson ether synthesis.
Etherification Reactions (O-Alkylation) with Benzylating Agents
The Williamson ether synthesis is a widely used method for preparing ethers and involves the reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.comwikipedia.orgbyjus.com In the context of synthesizing this compound, this would typically involve the reaction of a 3-hydroxypropanamide (B15828) derivative with a benzylating agent like benzyl (B1604629) chloride or benzyl bromide in the presence of a base. The base, such as sodium hydride (NaH) or potassium hydroxide (B78521) (KOH), deprotonates the hydroxyl group to form an alkoxide, which then acts as a nucleophile and attacks the benzyl halide in an SN2 reaction. masterorganicchemistry.comwikipedia.orgnumberanalytics.com
The choice of solvent is important, with polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) being preferred as they can solvate the cation and increase the nucleophilicity of the alkoxide. numberanalytics.com Phase-transfer catalysts can also be employed to enhance the reaction rate. wikipedia.org
Table 2: Reagents for Williamson Ether Synthesis
| Reagent Type | Example | Role in Reaction |
| Substrate | 3-Hydroxypropanamide | Provides the alcohol for ether formation. |
| Benzylating Agent | Benzyl Bromide, Benzyl Chloride | Provides the benzyl group. |
| Base | Sodium Hydride (NaH), Potassium Hydroxide (KOH) | Deprotonates the alcohol to form the alkoxide. numberanalytics.com |
| Solvent | Dimethylformamide (DMF), Tetrahydrofuran (THF) | Solvates ions and facilitates the SN2 reaction. numberanalytics.com |
Alternatively, the synthesis can start from 3-(benzyloxy)propanoic acid, which already contains the benzyloxy group. This precursor can be synthesized by the benzylation of a 3-hydroxypropanoic acid derivative.
Radical Condensation Pathways for C-C Bond Formation Adjacent to Benzylic Systems
While less common for the direct synthesis of the this compound backbone, radical reactions can be employed to form C-C bonds adjacent to benzylic systems in more complex derivatives. These methods are generally not the primary route for the core scaffold but can be relevant for the synthesis of analogs.
Stereoselective Synthesis and Enantiomeric Control
When the propanamide scaffold is substituted, creating one or more chiral centers, controlling the stereochemistry becomes crucial. For instance, the synthesis of chiral derivatives of this compound requires stereoselective methods.
Enantioselective synthesis can be achieved through various strategies. One approach is the use of chiral auxiliaries. For example, β-alanine can be converted into a chiral amide, and subsequent alkylation of its dianion can proceed with diastereoselectivity. scielo.br The chiral auxiliary can then be removed to yield the desired enantiomerically enriched product.
Another strategy involves the use of chiral catalysts. For example, N-heterocyclic carbene (NHC)-catalyzed reactions have been used for the enantioselective synthesis of β-hydroxyamides. beilstein-journals.org Asymmetric hydrogenation of β-ketoamides using chiral catalysts can also provide access to enantiomerically pure β-hydroxy amides, which could be precursors to chiral this compound derivatives. researchgate.net Furthermore, stereoselective synthesis of aminotriol derivatives has been achieved from natural products like stevioside, demonstrating the use of chiral pool starting materials. nih.gov The stereocontrolled synthesis of complex molecules often relies on a combination of these methods to achieve the desired stereochemical outcome. cornell.edumdpi.comrsc.org
Chiral Pool Strategies and Asymmetric Catalysis
Achieving enantiopure forms of benzyloxypropanamide derivatives is paramount for their application in fields such as pharmaceuticals. Chiral pool synthesis and asymmetric catalysis are two primary strategies to achieve this.
Chiral Pool Synthesis: This strategy utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. baranlab.org For derivatives of this compound, α-amino acids are common chiral synthons. baranlab.org For instance, a well-established approach for synthesizing related benzyloxy-benzylamine derivatives, such as Safinamide (B1662184), begins with L-alaninamide, a derivative of the natural amino acid L-alanine. google.com This method leverages the inherent chirality of the starting material to build the desired stereocenter into the final molecule. google.com The use of chiral pool amino acids is a widespread strategy for the synthesis of bioactive alkaloids and other natural products. baranlab.org
Asymmetric Catalysis: This approach uses a small amount of a chiral catalyst to induce stereoselectivity in a reaction, generating a large quantity of an enantiomerically enriched product from a prochiral substrate. frontiersin.org Asymmetric catalysis can be applied in various ways, including creating new chiral building blocks or controlling the stereochemical outcome in diastereoselective reactions. nih.gov For example, chiral vanadyl complexes have been used as catalysts in asymmetric cross-coupling reactions to produce chiral 3-benzyloxy-quinazolinones, demonstrating the potential of metal-based catalysts to control stereochemistry in related heterocyclic systems. nih.govmdpi.com Similarly, chiral Brønsted acids and bases are employed to catalyze a range of asymmetric transformations under mild conditions. frontiersin.org
| Strategy | Description | Example Starting Material |
| Chiral Pool | Utilizes naturally occurring chiral molecules as starting points for synthesis. | L-Alaninamide google.com |
| Asymmetric Catalysis | Employs a chiral catalyst to control the stereochemical outcome of a reaction. | Prochiral aldehydes or imines with a chiral catalyst frontiersin.org |
Diastereoselective Approaches in Synthesis
When a molecule contains multiple stereocenters, diastereoselective synthesis is employed to control the relative configuration between them. In the context of the benzyloxypropanamide scaffold, this is often achieved by using a chiral substrate or reagent to influence the formation of a new stereocenter.
A key intermediate in many syntheses is the chiral aldehyde, (S)-2-(benzyloxy)propanal. The existing stereocenter in this aldehyde can direct the stereochemical course of subsequent reactions. For example, highly diastereoselective SE' additions of enantioenriched allenylstannanes to (S)-2-(benzyloxy)propanal have been demonstrated. acs.org The choice of Lewis acid in such reactions can influence the facial selectivity of the addition to the aldehyde, leading to the preferential formation of one diastereomer over another. acs.org This substrate-controlled approach is a powerful tool for constructing complex molecules with multiple, well-defined stereocenters. beilstein-journals.org
Preparation of Advanced Intermediates Bearing the Benzyloxypropanamide Motif
The synthesis of complex target molecules often proceeds through the preparation and coupling of advanced intermediates. For benzyloxypropanamide derivatives, key intermediates include substituted benzylamines and functionalized propanals or propanols.
Synthesis of Substituted (Benzyloxy)phenyl)methanamine Derivatives
Substituted (benzyloxy)phenyl)methanamine moieties are common in biologically active molecules. Their synthesis can be accomplished through several routes. One common method involves the O-benzylation of a substituted hydroxybenzaldehyde, followed by reductive amination. googleapis.com Alternative methods include nucleophilic substitution reactions to form ether-linked precursors, which are subsequently reduced to the primary amine. Catalytic amination or the reductive alkylation of ketone intermediates are also employed.
| Synthetic Approach | Description | Key Reagents |
| Nucleophilic Substitution & Reduction | An allyloxy intermediate reacts with a phenol (B47542) to form an ether, followed by reduction to the amine. | Cs₂CO₃, DME |
| EDC-Mediated Amide Coupling | An amine is coupled with a carboxylic acid, followed by cyclization and reaction with another amine. acs.org | EDC, POCl₃ acs.org |
| Guanylation | An amine is converted to a guanidine (B92328) derivative. mdpi.com | BocN=C(SMe)-NHBoc, HgCl₂ mdpi.com |
Preparation of Benzyloxy-Substituted Propanal and Propanol (B110389) Intermediates
The propanal and propanol fragments, bearing a benzyloxy group, are crucial building blocks. Their synthesis often starts from simple, commercially available materials.
Chiral (−)-(S)-2-(Benzyloxy)propanal is frequently synthesized from ethyl (S)-lactate, which is sourced from the chiral pool. orgsyn.org The synthesis involves the O-benzylation of the hydroxy ester, followed by reduction of the ester to the aldehyde, for instance, using diisobutylaluminium hydride (DIBAL-H). orgsyn.org
Simpler, achiral intermediates like 3-benzyloxy-1-propanol (B156065) can be prepared by reacting 1,3-propanediol (B51772) with benzyl chloride in the presence of a base like potassium hydroxide. Similarly, 1,3-Bis(benzyloxy)-2-propanol is synthesized through the reaction of benzyl alcohol and sodium hydroxide, followed by the addition of epichlorohydrin. vulcanchem.com
| Intermediate | Starting Material(s) | Key Reagents | Reference |
| (−)-(S)-2-(Benzyloxy)propanal | Ethyl (S)-lactate, Benzyl 2,2,2-trichloroacetimidate | Trifluoromethanesulfonic acid, DIBAL-H | orgsyn.org |
| 3-Benzyloxy-1-propanol | 1,3-Propanediol, Benzyl chloride | KOH, Xylene | |
| 1,3-Bis(benzyloxy)-2-propanol | Benzyl alcohol, Epichlorohydrin | NaOH | vulcanchem.com |
Synthetic Route Optimization and Process Chemistry Considerations
Moving a synthetic route from laboratory scale to industrial production requires optimization for efficiency, cost, and purity. For pharmaceutical applications, achieving high purity is a critical consideration.
High-Purity Production Methodologies
In the synthesis of pharmaceutical ingredients like Safinamide and Ralfinamide, which are fluorinated benzyloxy-propanamide derivatives, stringent control over impurities is mandatory. googleapis.com Processes have been developed to ensure the level of certain "dibenzyl derivative" impurities remains below 0.03%, and preferably below 0.01%. drugpatentwatch.comgoogle.com
Key aspects of these high-purity methodologies include:
Selective O-Alkylation: The synthesis of the benzyloxybenzaldehyde intermediate from 4-hydroxybenzaldehyde (B117250) must be highly selective for O-alkylation over C-alkylation to prevent the formation of undesired isomers. googleapis.comgoogle.com
Reductive Alkylation of a Schiff Base: A highly efficient and high-yield step involves the formation of a Schiff base intermediate from the aldehyde and L-alaninamide. lookchem.com This intermediate is then subjected to catalytic hydrogenation using a heterogeneous catalyst (e.g., palladium on carbon) in a protic organic solvent. drugpatentwatch.comgoogle.com This method has proven surprisingly effective for producing the final product with very high chemical and enantiomeric purity, and it is readily scalable for bulk production. google.com The final product can then be crystallized as a salt, such as methanesulfonate, to further enhance purity. drugpatentwatch.com
This process demonstrates a robust and optimized route suitable for the large-scale, high-purity manufacturing of benzyloxypropanamide-based active pharmaceutical ingredients. googleapis.com
Minimization and Control of Undesired Byproducts and Impurities
The synthesis of this compound and its derivatives requires stringent control over reaction conditions and purification methods to ensure high purity of the final product. The presence of impurities, which can originate from starting materials, side reactions, or subsequent degradation, can significantly impact the compound's utility, particularly in pharmaceutical applications. Effective control strategies involve a multi-faceted approach, from the selection of synthetic routes and reagents to the optimization of reaction parameters and final purification stages.
Byproduct Formation and Control in Ether Synthesis
The formation of the benzyl ether linkage is a critical step in the synthesis of the this compound scaffold. A common method for this transformation is the Williamson ether synthesis, which involves the reaction of an alcohol with a benzyl halide in the presence of a base. masterorganicchemistry.com While effective, this method can lead to specific byproducts if not properly controlled.
Key strategies to minimize byproducts in the etherification step include:
Minimizing Elimination Reactions: The Williamson synthesis is an SN2 reaction, which competes with E2 elimination reactions, especially with secondary or tertiary halides. masterorganicchemistry.com Using a primary benzyl halide (e.g., benzyl bromide or benzyl chloride) is crucial. Additionally, maintaining a relatively low reaction temperature can favor the substitution pathway over elimination. masterorganicchemistry.com
Controlling Base and Solvent: The choice of base and solvent is critical. Strong bases like sodium hydride (NaH) are often used to deprotonate the alcohol, creating the alkoxide nucleophile. masterorganicchemistry.com The reaction is typically performed in a polar aprotic solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), which can help solubilize the reactants and stabilize intermediates. echemi.com
Preventing Byproduct Formation: A common byproduct is dibenzyl ether, which can form if the benzyl halide reacts with the benzyl alkoxide. Using a precise stoichiometry of reactants and controlling the addition rate of the benzyl halide can mitigate this side reaction. Another potential impurity arises from the starting materials themselves; for example, commercially available fluorobenzyl chlorides used in the synthesis of derivatives like safinamide may contain other isomers that lead to corresponding impurities in the final product. google.comgoogle.com Purification of the aldehyde intermediate by crystallization can be an effective control point. google.com
Byproduct Formation and Control in Amide Synthesis
The formation of the amide bond is another key step where impurities can be introduced. Amides can be synthesized through various methods, such as the coupling of a carboxylic acid and an amine, or the aminolysis of an ester. google.com Each method has its own profile of potential byproducts.
Unreacted Starting Materials: Incomplete reactions can leave residual carboxylic acid or amine in the product mixture. acs.org Purification often involves acid and base washes to remove these starting materials. acs.org
Coupling Reagent Byproducts: Many amide coupling reactions use activating agents (e.g., carbodiimides like DCC, or borate (B1201080) esters) to facilitate the reaction. echemi.comacs.org These reagents generate byproducts (e.g., dicyclohexylurea) that must be removed from the final product, often through filtration or chromatography. echemi.com
Side Reactions: The conditions for amide formation must be carefully controlled. For instance, in the synthesis of derivatives, controlling the temperature during steps like O-methylation is crucial to prevent the degradation of the main compound or incomplete reactions, both of which lead to impurities. derpharmachemica.com In reactions involving acid halides, an excess of a base, such as triethylamine (B128534) or pyridine (B92270), is often required to neutralize the hydrogen halide formed, preventing it from forming a salt with the amine reactant.
Purification and Impurity Profiling
Post-synthesis purification is essential for removing any remaining byproducts and impurities.
Chromatography: Silica (B1680970) gel column chromatography is a frequently cited method for purifying 3-(benzyloxy)propanamine and related compounds. echemi.com The choice of solvent system (e.g., dichloromethane/methanol) is optimized to achieve separation of the desired product from impurities. echemi.com
Crystallization: For solid compounds, crystallization is a powerful technique for achieving high purity. For example, in the synthesis of safinamide precursors, the intermediate 4-(3-fluorobenzyloxy)benzaldehyde is purified by crystallization from diisopropyl ether to remove isomeric impurities. google.com
Impurity Control Points: In multi-step syntheses, establishing impurity control points at intermediate stages is more efficient than relying solely on final product purification. onyxipca.com This allows for reprocessing or purification of an intermediate if an unexpected impurity level is detected. onyxipca.com For pharmaceutical development, identifying and characterizing impurities above a certain threshold (e.g., 0.10%) is a standard regulatory expectation. onyxipca.com
The table below summarizes common impurities and strategies for their control in the synthesis of this compound and its derivatives.
| Impurity Type | Potential Source | Control/Minimization Strategy | Reference |
|---|---|---|---|
| Dibenzyl Ether | Side reaction during Williamson ether synthesis. | Use of correct stoichiometry; controlled addition of benzyl halide. | |
| Elimination Products | E2 reaction competing with SN2 during ether synthesis. | Use of primary benzyl halides; maintain low reaction temperature. | masterorganicchemistry.com |
| Isomeric Impurities | Impurities present in commercial starting materials (e.g., isomeric benzyl halides). | Purification of starting materials or key intermediates (e.g., by crystallization). | google.comgoogle.com |
| Unreacted Carboxylic Acid/Amine | Incomplete amide coupling reaction. | Optimize reaction conditions (time, temperature); purification via acid-base washes. | acs.org |
| (R)-N-Benzyl-2-acetamido-3-hydroxy propanamide | Incomplete O-methylation in the synthesis of a methoxy (B1213986) derivative. | Ensure complete reaction by optimizing methylation conditions. | derpharmachemica.com |
| Degradation Products | Degradation of the target molecule under harsh reaction conditions. | Maintain strict temperature control during the reaction (e.g., 0°C-5°C). | derpharmachemica.com |
| Coupling Reagent Byproducts (e.g., Dicyclohexylurea) | Use of coupling agents like DCC in amide synthesis. | Removal by filtration or column chromatography. | echemi.com |
Chemical Reactivity and Mechanistic Investigations of the 3 Benzyloxy Propanamide Scaffold
Reactivity of the Amide Functional Group: Hydrolysis and Derivatization
The amide group is known for its stability, a characteristic that is central to its role in peptides and polymers. However, under specific conditions, it can be hydrolyzed or derivatized.
Hydrolysis: The hydrolysis of the primary amide in 3-(Benzyloxy)propanamide to its corresponding carboxylic acid, 3-(benzyloxy)propanoic acid, requires forceful conditions. masterorganicchemistry.comlibretexts.org The reaction can be catalyzed by either strong acids or strong bases, typically with heating. masterorganicchemistry.comdocbrown.info
Acid-Catalyzed Hydrolysis: In the presence of a strong aqueous acid (e.g., HCl, H₂SO₄), the carbonyl oxygen of the amide is protonated. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. masterorganicchemistry.com The process ultimately yields 3-(benzyloxy)propanoic acid and an ammonium (B1175870) salt. libretexts.org
Base-Catalyzed Hydrolysis: Under strong basic conditions (e.g., refluxing NaOH), a hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon. aklectures.com This saponification process results in the formation of a carboxylate salt (e.g., sodium 3-(benzyloxy)propanoate) and ammonia. A final acidic workup is required to protonate the carboxylate to obtain the free carboxylic acid. libretexts.orgaklectures.com
For analogous compounds, it has been noted that degradation via amide hydrolysis occurs in environments with a pH below 3 or above 9.
Derivatization: Beyond hydrolysis, the amide group can undergo other transformations. One key reaction is reduction. Using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as ether, the amide can be reduced to the corresponding primary amine, 3-(benzyloxy)propan-1-amine. docbrown.info This transformation provides a synthetic route from a carboxylic acid derivative to an amine.
The following table summarizes typical conditions for these amide transformations.
Table 1: Representative Reactions of the Amide Group
| Transformation | Reagents & Conditions | Product |
|---|---|---|
| Acid Hydrolysis | Aqueous HCl or H₂SO₄, heat | 3-(Benzyloxy)propanoic acid |
| Base Hydrolysis | Aqueous NaOH or KOH, heat | Sodium 3-(benzyloxy)propanoate |
Transformations and Stability of the Benzyloxy Ether Linkage
The benzyloxy group is a common protecting group for alcohols in organic synthesis due to its general stability under a wide range of conditions, including many involving the amide group. orgsyn.org It is resistant to most non-reductive basic and acidic conditions that might be used to modify the amide.
However, the benzyl (B1604629) C-O bond is susceptible to cleavage under reductive conditions, most commonly through catalytic hydrogenation. organic-chemistry.org This process, known as debenzylation, is a key transformation for deprotecting the hydroxyl group.
Catalytic Hydrogenolysis: The most common method for cleaving the benzyloxy ether is reaction with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. organic-chemistry.org This reaction is typically carried out in a solvent like ethanol (B145695) or ethyl acetate (B1210297) and efficiently yields 3-hydroxypropanamide (B15828) and toluene (B28343) as a byproduct. The conditions are generally mild and preserve the stereochemical integrity of other centers in the molecule.
Table 2: Cleavage of the Benzyloxy Ether Linkage
| Transformation | Reagents & Conditions | Products |
|---|
Structural Diversification and Analog Design of 3 Benzyloxy Propanamide Derivatives
Modifications on the Benzyl (B1604629) Ring: Substituent Effects and Regioisomers
The benzyl ring of the 3-(benzyloxy)propanamide scaffold is a prime target for modification to probe interactions with biological targets and modulate molecular properties. The electronic and steric effects of substituents, as well as their position on the ring (regioisomerism), can profoundly influence the compound's activity. researchgate.netrsc.org
The introduction of various functional groups at the ortho, meta, and para positions of the benzyl ring alters its electron density and steric profile. These modifications are guided by the principles of SAR, where the goal is to establish a clear relationship between a structural change and its effect on biological activity. patsnap.com Substituents are generally classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).
Electron-Donating Groups (EDGs): Groups such as alkyl (-CH₃), alkoxy (-OCH₃), and hydroxyl (-OH) donate electron density to the aromatic ring. This can enhance binding interactions that favor electron-rich aromatic systems.
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), and halogens (-F, -Cl, -Br) pull electron density away from the ring. Halogens, in particular, are frequently used in drug design to block sites of metabolism or to introduce favorable electronic interactions. nih.gov For instance, studies on related benzyloxy scaffolds have shown that incorporating a fluorine atom at the para-position can lead to excellent antagonistic activity. nih.gov
The position of the substituent is equally critical. The same functional group can have different effects depending on whether it is in the ortho, meta, or para position, due to differences in steric hindrance and the ability to participate in resonance or inductive effects. For example, a para-substituted benzyloxy group was found to enhance inhibitory activity more effectively than an ortho-substituted one in a series of chalcone (B49325) derivatives. nih.gov
Detailed research findings on how different substituents on the benzyl ring affect the biological activity of benzyloxy-containing compounds are summarized in the table below.
| Substituent | Position | General Effect | Observed Impact on Activity in Related Scaffolds |
|---|---|---|---|
| Fluoro (-F) | Para | Electron-withdrawing, Halogen bond donor | Showed excellent antagonism in TRPV1 antagonists. nih.gov |
| Chloro (-Cl) | Para | Electron-withdrawing, Halogen bond donor | Exhibited significant anti-tubercular activity. nih.gov |
| Methoxy (B1213986) (-OCH₃) | Di-substituted (meta, para) | Electron-donating | Showed high anti-tubercular activity. nih.gov |
| Trifluoromethyl (-CF₃) | Para | Strongly electron-withdrawing | Displayed very potent antagonism in TRPV1 antagonists. nih.gov |
| Nitro (-NO₂) | Various | Strongly electron-withdrawing | Derivatives carrying this group have shown significant anti-inflammatory and analgesic activities. nih.gov |
Alterations to the Propanamide Backbone: Chain Length and Substitutions
Chain Length: The length of the alkyl chain can be systematically varied to optimize spacing and orientation. Shortening the chain to an acetamide (B32628) (two carbons) or lengthening it to a butanamide (four carbons) or pentanamide (B147674) (five carbons) alters the distance between the key pharmacophoric groups. Research on related 2-alkyloxy propanamides has shown that biological activity can be sensitive to chain length, with potency increasing as the chain length grew from three to five or six carbons. nih.gov This suggests that an optimal chain length exists for maximizing favorable interactions with a target.
Substitutions: Introducing substituents, such as methyl or hydroxyl groups, onto the alpha (α) or beta (β) carbons of the propanamide chain can create new chiral centers, introduce steric constraints, and provide new points for hydrogen bonding. These changes can lock the molecule into a more favorable (or unfavorable) conformation, thereby affecting binding affinity and selectivity. For example, the synthesis of various {2-[(t-butoxycarbonyl) amino]-N-(substituted)}-3-phenylpropanamide derivatives demonstrates how substitutions on the propanamide backbone are used to explore SAR. nih.gov
Incorporation of Heterocyclic Systems and Fused Ring Structures
Replacing the benzyl ring with a heterocyclic system or a fused ring structure is a common strategy in medicinal chemistry to explore novel chemical space, improve pharmacological properties, and introduce more complex and rigid scaffolds.
Heterocyclic Systems: Aromatic heterocycles such as pyridine (B92270), thiophene, furan, or imidazole (B134444) can serve as replacements for the phenyl ring. These rings introduce heteroatoms (like nitrogen, sulfur, or oxygen) that can act as hydrogen bond donors or acceptors, potentially forming new, beneficial interactions with a biological target. The electronic properties and metabolic stability of the molecule can also be significantly altered.
Fused Ring Structures: Fused bicyclic or polycyclic systems, such as quinoxaline (B1680401), benzimidazole, or indole, can be incorporated to create more rigid and structurally complex analogs. nih.govnih.govnih.govresearchgate.net Rigidity can be advantageous as it reduces the entropic penalty upon binding to a target, which can lead to higher affinity.
A notable example is the synthesis of N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides. nih.govnih.gov In this series, the phenyl ring of the benzyloxy group is replaced by a quinoxaline ring system, a fused heterocycle composed of a benzene (B151609) ring fused to a pyrazine (B50134) ring. These derivatives were evaluated for their antiproliferative activity against several cancer cell lines. nih.gov
| Compound | N-Alkyl Group (on Propanamide) | Core Scaffold | Reported Biological Activity |
|---|---|---|---|
| 6a | n-Propyl | 3-(3-Benzyloxyquinoxalin-2-yl)propanamide | Antiproliferative |
| 6d | Allyl | 3-(3-Benzyloxyquinoxalin-2-yl)propanamide | Antiproliferative |
| 6e | Benzyl | 3-(3-Benzyloxyquinoxalin-2-yl)propanamide | Antiproliferative |
| 6k | (4-Fluorophenyl)methyl | 3-(3-Benzyloxyquinoxalin-2-yl)propanamide | Highest antiproliferative activity in the series. nih.gov |
Bioisosteric Replacements within the Scaffold
Bioisosterism is a strategy used in drug design to replace a functional group with another group of similar size, shape, and electronic properties to improve the molecule's potency, selectivity, metabolic stability, or pharmacokinetic profile. nih.govexlibrisgroup.comdrughunter.com The this compound scaffold contains several functional groups amenable to bioisosteric replacement.
Ether Linkage (-CH₂-O-): The ether oxygen is a potential site of metabolism. Replacing it with a more stable bioisostere can enhance the molecule's metabolic stability. Common replacements include a thioether (-CH₂-S-), which has been shown to produce potent antagonism in related structures, or a difluoromethylene group (-CH₂-CF₂-), which mimics the steric and electronic features of the ether oxygen but is resistant to metabolism. nih.govnih.gov
Amide Group (-CONH₂): The amide bond is susceptible to enzymatic hydrolysis by proteases and amidases. drughunter.com Replacing it is a key strategy for improving bioavailability. A wide range of bioisosteres exist, including reverse amides, esters, or five-membered heterocyclic rings like 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, or 1,2,3-triazoles. nih.govnih.gov These heterocycles can mimic the hydrogen bonding properties of the amide group while being more metabolically robust. nih.gov The trifluoroethylamine group has also been explored as a non-classical amide bioisostere. u-tokyo.ac.jp
The table below outlines potential bioisosteric replacements for key functional groups within the this compound scaffold.
| Original Functional Group | Potential Bioisosteric Replacement | Rationale for Replacement |
|---|---|---|
| Ether (-O-) | Thioether (-S-) | Similar size and angle; alters electronics and metabolic stability. nih.gov |
| Ether (-O-) | Difluoromethylene (-CF₂-) | Mimics steric/electronic features; blocks metabolism. nih.gov |
| Amide (-CONH-) | 1,2,3-Triazole | Metabolically stable amide mimetic with similar H-bonding properties. nih.gov |
| Amide (-CONH-) | 1,3,4-Oxadiazole | Metabolically stable amide mimetic. nih.govnih.gov |
| Amide (-CONH-) | Trifluoroethylamine (-CH₂-NH-CF₃) | Non-classical bioisostere that can improve metabolic stability. u-tokyo.ac.jp |
| Phenyl Ring | Thiophene Ring | Introduces heteroatom, alters electronics, explores new interactions. nih.gov |
| Phenyl Ring | Pyridine Ring | Introduces nitrogen for H-bonding, can improve solubility. nih.gov |
Combinatorial and Parallel Synthesis Strategies for Library Generation
To efficiently explore the vast chemical space made possible by the modifications described above, modern medicinal chemistry employs high-throughput techniques like combinatorial and parallel synthesis. uniroma1.itnih.gov These strategies allow for the rapid generation of large, diverse collections of related compounds, known as chemical libraries, which can then be screened for biological activity. researchgate.netnih.gov
Parallel Synthesis: In this approach, a series of individual but related compounds are synthesized simultaneously in a spatially separated manner, often using multi-well plates (e.g., 24 or 96 wells) or specialized reaction blocks. youtube.com Each well contains a unique combination of starting materials, but the reactions are carried out under similar conditions. This method is highly efficient for creating focused libraries to explore the SAR of a particular scaffold. nih.gov
A hypothetical parallel synthesis scheme to generate a library of this compound derivatives could involve the following steps:
Scaffold Preparation: Synthesize a core intermediate, such as 3-hydroxypropanamide (B15828), which can be attached to a solid support or used directly in solution-phase synthesis.
Diversity Introduction (Step 1): In a 96-well plate, react the 3-hydroxypropanamide intermediate with a diverse set of benzyl halides (e.g., 12 different substituted benzyl bromides). This step introduces variability at the benzyl ring.
Diversity Introduction (Step 2): The amide nitrogen of the resulting products can be further functionalized by reacting them with another set of diverse building blocks (e.g., 8 different alkyl halides or acyl chlorides).
Reaction and Purification: The reactions are run in parallel on a single reaction station, followed by high-throughput purification to isolate the final products. youtube.com
This 12 x 8 array would rapidly generate 96 unique analogs, allowing for a systematic evaluation of how different substituents on both the benzyl ring and the amide nitrogen influence the compound's activity. Such strategies significantly accelerate the process of identifying promising lead compounds for further development. uniroma1.it
Structure Activity Relationship Sar Studies of 3 Benzyloxy Propanamide Derivatives
Identification and Mapping of Key Pharmacophoric Elements
Pharmacophore modeling is essential in identifying the key structural features of 3-(benzyloxy)propanamide derivatives that are critical for their biological activity. A pharmacophore represents the three-dimensional arrangement of functional groups necessary for interaction with a specific biological target.
For a series of N-{(6-trifluoromethylpyridin-3-yl)methyl} 2-(3-fluoro-4-methylsulfonamidophenyl) propanamides, a pharmacophoric model was developed that divides the molecule into three regions: A, B, and C. nih.gov The 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamide portion, corresponding to the A and B regions, engages in vital hydrophobic and hydrogen bonding interactions. scholarsportal.info The C-region, which includes the benzyloxy group, occupies hydrophobic binding pockets, indicating its importance for potent antagonist activity. nih.govscholarsportal.info
In the context of anticonvulsant activity, studies on N-benzyl-2-acetamido-3-methoxypropionamide derivatives, which share structural similarities with this compound, have highlighted the N-benzyl group as a key pharmacophoric element. acs.org Modifications at the 4'-position of the benzyl (B1604629) ring were found to have the most significant impact on activity. acs.org
Furthermore, in the development of monoamine oxidase B (MAO-B) inhibitors, the benzyloxy pharmacophore has been identified as a crucial component. researchgate.net Its placement, particularly at the para position of a chalcone (B49325) B ring, was shown to be more effective for MAO-B inhibition than substitution at the ortho position. researchgate.net The conformationally flexible terminal phenyl group, often part of a benzyloxy moiety, is a confirmed feature for MAO-B inhibitors. researchgate.net
| Pharmacophoric Region | Key Structural Moiety | Observed Interaction/Function | Reference |
| A/B-Region | 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamide | Hydrophobic and hydrogen bonding interactions | scholarsportal.info |
| C-Region | Benzyloxy group on a pyridine (B92270) or phenyl ring | Occupies hydrophobic binding pockets | nih.govscholarsportal.info |
| N-Substituent | N-benzyl group | Critical for anticonvulsant activity; 4'-position is key for modification | acs.org |
| Benzyloxy Moiety | Benzyloxy group on various scaffolds | Important for MAO-B inhibition, with positional significance | researchgate.net |
Influence of Substituent Lipophilicity and Electronic Properties on Activity
The lipophilicity and electronic properties of substituents on the this compound scaffold play a pivotal role in modulating biological activity. These parameters influence how a molecule interacts with its biological target and its pharmacokinetic properties.
Lipophilicity:
Electronic Properties:
Quantum chemical calculations have been employed to understand the influence of electronic properties on the anticonvulsant activity of related compounds. jksus.org Descriptors such as the HOMO-LUMO energy gap, electrophilicity index, and atomic charges have been shown to correlate with the biological activity of 2-amino-N-benzylacetamide derivatives. researchgate.net Interestingly, for a series of (R)-N-(4′-substituted)benzyl 2-acetamido-3-methoxypropionamides, the structure-activity relationship indicated that nonbulky 4'-substituents led to excellent anticonvulsant activity, regardless of their electronic properties. acs.org This suggests that for some scaffolds, steric factors may be more dominant than electronic effects.
| Property | Observation | Example Compound Class | Reference |
| Lipophilicity | Critical for potent TRPV1 antagonism; optimal length of 4-5 carbons. | 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides | scholarsportal.info |
| Lipophilicity | Bulky lipophilic benzyl group significantly increased antitrypanosomal activity. | Spirocarbocyclic hydantoin (B18101) derivatives | nih.gov |
| Electronic Properties | Correlated with anticonvulsant activity in some series. | 2-amino-N-benzylacetamide derivatives | researchgate.net |
| Electronic Properties | Activity was independent of electronic properties for nonbulky 4'-substituents. | (R)-N-(4′-substituted)benzyl 2-acetamido-3-methoxypropionamides | acs.org |
Stereochemical Requirements for Optimal Biological Activity
Stereochemistry is a critical determinant of biological activity, as enantiomers of a chiral drug can exhibit different pharmacological and toxicological profiles. For derivatives related to this compound, the spatial arrangement of atoms has been shown to be crucial for their interaction with biological targets.
In a series of N-{(6-trifluoromethylpyridin-3-yl)methyl} 2-(3-fluoro-4-methylsulfonamidophenyl) propanamides investigated as TRPV1 antagonists, potent and (S)-stereospecific antagonism was observed. nih.gov This indicates that the specific three-dimensional orientation of the (S)-enantiomer is essential for effective binding to the TRPV1 receptor.
Similarly, for safinamide (B1662184) analogues, which are potent and selective inhibitors of monoamine oxidase B (MAO-B), the (S)-enantiomer of 2-(benzylamino)propanamide derivatives was found to be more potent and selective. researchgate.net Further investigation revealed that the selectivity of the (S)-enantiomer was due to steric interactions within the binding site of MAO-B. researchgate.net
The importance of stereochemistry is also highlighted in studies of other bioactive molecules. For instance, in a series of piperidinyl-propanamide derivatives, the (3R,4S)-configured isomers demonstrated a 13,100-fold higher analgesic potency compared to their enantiomers in mouse models. In another example, only the (5S, αS) isomers of 3-Br-acivicin and its derivatives displayed significant antiplasmodial activity, suggesting that their uptake is mediated by a stereoselective transport system. mdpi.com These findings underscore that stereochemistry can profoundly affect not only target binding but also the absorption and distribution of a compound. mdpi.com
| Compound Class | Active Enantiomer | Biological Target/Activity | Reference |
| N-{(6-trifluoromethylpyridin-3-yl)methyl} 2-(3-fluoro-4-methylsulfonamidophenyl) propanamides | (S)-enantiomer | TRPV1 antagonism | nih.gov |
| 2-(benzylamino)propanamide derivatives | (S)-enantiomer | MAO-B inhibition | researchgate.net |
| Piperidinyl-propanamide derivatives | (3R,4S)-isomer | Analgesic potency | |
| 3-Br-acivicin and derivatives | (5S, αS)-isomer | Antiplasmodial activity | mdpi.com |
Conformational Analysis and its Impact on Ligand-Receptor Interactions
Conformational analysis, the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds, is crucial for understanding how a ligand interacts with its receptor. The specific conformation adopted by a this compound derivative can significantly influence its binding affinity and biological activity.
Molecular modeling studies of a potent TRPV1 antagonist, compound 53S (a 2-benzyloxy derivative), provided insights into its binding mode. scholarsportal.info The analysis suggested that the 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamide portion of the molecule makes important hydrophobic and hydrogen bonding interactions with the receptor, while the 6-trifluoromethyl and 2-benzyloxy groups of the pyridine C-region occupy two distinct hydrophobic binding pockets. scholarsportal.info This indicates that the molecule adopts a specific conformation to fit optimally within the binding site.
The conformational properties of molecules can be studied using various techniques, including vibrational spectroscopy and quantum chemical calculations. acs.org These methods can help to determine the most stable conformation of a molecule and provide insights into its potential interactions with a biological target. acs.org
Biological and Pharmacological Research on 3 Benzyloxy Propanamide Derivatives
Enzyme Inhibition Studies
The 3-(benzyloxy)propanamide framework has been incorporated into molecules designed to inhibit specific enzymes implicated in a variety of disease states. These studies have unveiled derivatives with significant inhibitory potency and, in some cases, desirable selectivity for their intended targets.
Monoamine Oxidase B (MAO-B) Inhibition and Selectivity Profiling
Derivatives incorporating the benzyloxy moiety have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme of interest in the treatment of neurodegenerative diseases. The presence of a benzyloxy group, particularly at the para position of a phenyl ring within a larger chalcone (B49325) structure, has been shown to enhance MAO-B inhibition. scholarsportal.info This has been attributed to the conformationally flexible -CH2O- bridge of the benzyloxy group. scholarsportal.info
In one study, a series of thio/semicarbazide-based benzyloxy derivatives were synthesized and evaluated. Several of these compounds demonstrated significant inhibitory activity against MAO-B, with some exhibiting high selectivity over the MAO-A isoform. For instance, derivative BT5 showed an IC50 value of 0.11 µM against MAO-B and a selectivity index of 363.64, indicating a strong preference for MAO-B. scholarsportal.info Another compound, BT1, also displayed potent inhibition with an IC50 of 0.11 µM and a selectivity index of 88.73. scholarsportal.info These inhibitions were found to be reversible. scholarsportal.info
Similarly, a series of (S)-2-(benzylamino)propanamide derivatives were designed, leading to the discovery of a compound, C3, which was found to be a more potent and selective MAO-B inhibitor than the established drug safinamide (B1662184). google.com The selectivity of this compound was attributed to steric hindrance differences between the active sites of MAO-A and MAO-B. google.com Another class of compounds, 3-benzyloxy-β-nitrostyrene analogues, also proved to be potent MAO-B inhibitors with IC50 values in the nanomolar range. nih.gov
Table 1: MAO-B Inhibition by Benzyloxy Derivatives
| Compound | Target | IC50 (µM) | Selectivity Index (SI) vs MAO-A |
|---|---|---|---|
| BT1 | MAO-B | 0.11 | 88.73 |
| BT3 | MAO-B | 0.11 | - |
| BT5 | MAO-B | 0.11 | 363.64 |
| BT6 | MAO-B | 0.12 | - |
| BT7 | MAO-B | 0.12 | - |
| IHC3 | MAO-B | >23.92 | >23.92 |
Tyrosine Kinase Inhibition (e.g., JAK1, JAK2, JAK3)
The this compound scaffold and its close structural relatives have been investigated for their potential to inhibit tyrosine kinases, including members of the Janus kinase (JAK) family. The JAK family, comprising JAK1, JAK2, JAK3, and TYK2, are critical components of cytokine signaling pathways and are implicated in inflammatory and autoimmune diseases. google.comnih.govgoogle.comfrontiersin.orgbohrium.comugr.esnih.gov
A patent for Janus kinase inhibitors for the treatment of eye-related diseases included a compound containing a benzyloxy-phenyl-propanenitrile core, specifically 3-[3-(benzyloxy)phenyl]-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]-propanenitrile. google.com This highlights the potential of the benzyloxy-phenyl-propane scaffold in targeting the JAK family of enzymes. While this specific example is a propanenitrile, the structural similarity to a propanamide suggests the relevance of the benzyloxy moiety in guiding the molecule to the kinase's active site. Research has shown that inhibiting one or more JAKs can be a therapeutic strategy. google.com For instance, selective inhibition of JAK3 is considered a promising approach for autoimmune diseases due to its restricted expression in lymphocytes. ugr.es
Dihydrofolate Reductase (DHFR) Inhibition and Dual Targeting Approaches
Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of DNA precursors and has been a target for antimicrobial and anticancer therapies. unife.itresearchgate.net Research has explored the potential of benzyloxy-containing compounds as DHFR inhibitors.
A study focused on 4-benzyloxy-2-trichloromethylquinazoline derivatives as inhibitors of Plasmodium falciparum DHFR-thymidylate synthase (PfDHFR-TS), a key target in malaria. vulcanchem.comresearchgate.net Through computational studies, new derivatives were designed and shown to have high binding energies to the enzyme's active site. vulcanchem.comresearchgate.net This suggests that the benzyloxy moiety can be a valuable component in the design of novel DHFR inhibitors.
The concept of dual-targeting inhibitors, which can modulate more than one biological target, has gained traction. For instance, combining the inhibitory activities for both DHPS (dihydropteroate synthase) and DHFR in a single molecule has been explored as a strategy to combat antimicrobial resistance. vulcanchem.com While not directly involving a this compound, this approach of dual inhibition is a significant area of research where such scaffolds could be employed.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes that play a role in various physiological processes. mdpi.com Inhibition of specific CA isozymes, such as CA I and CA II, is a therapeutic strategy for conditions like glaucoma and hypertension. mdpi.com
Derivatives of N-(3-sulfamoylphenyl)propanamide have been synthesized and evaluated for their ability to inhibit human CA I and CA II (hCA-I and hCA-II). In one study, a derivative, P4, was identified as the most effective inhibitor against both isozymes, with Ki constants of 0.22 µM for hCA-I and 0.33 µM for hCA-II.
Furthermore, in a series of 6-(3-aryl-2-propenoyl)-2(3H)-benzoxazolones, a compound carrying a 4-benzyloxy substituent on the phenyl ring (compound 8) demonstrated the best activity towards hCA II with an IC50 value of 18.14 µM. nih.gov
Table 2: Carbonic Anhydrase Inhibition by Benzyloxy and Propanamide Derivatives
| Compound | Target | Ki (µM) | IC50 (µM) |
|---|---|---|---|
| P4 (N-(3-sulfamoylphenyl)propanamide derivative) | hCA-I | 0.22 ± 0.01 | - |
| P4 (N-(3-sulfamoylphenyl)propanamide derivative) | hCA-II | 0.33 ± 0.05 | - |
Receptor Binding and Modulation Investigations
Beyond enzyme inhibition, derivatives of this compound have been explored for their ability to bind to and modulate the function of specific receptors, opening up further avenues for therapeutic intervention.
Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonism and Allosteric Modulation
The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel involved in pain signaling and is a target for the development of new analgesics. scholarsportal.info Research has identified propanamide derivatives with benzyloxy substituents as potent TRPV1 antagonists.
In a study of 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides, a derivative with a 2-benzyloxy group on a pyridine (B92270) C-region (compound 53) was found to be a potent TRPV1 antagonist. scholarsportal.info This compound demonstrated strong analgesic activity in a mouse model of pain. scholarsportal.info Docking studies suggested that the benzyloxy group occupies a hydrophobic binding pocket within the receptor. scholarsportal.info
Allosteric modulation, where a compound binds to a site on the receptor distinct from the primary (orthosteric) binding site to alter the receptor's response, is another mechanism of action. While the aforementioned benzyloxy-containing propanamides act as antagonists at the primary binding site, the broader field of TRPV1 modulation includes allosteric approaches. This offers a more nuanced way to control receptor function, potentially avoiding some of the side effects associated with complete receptor blockade.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Safinamide |
| (S)-2-(benzylamino)propanamide |
| 3-benzyloxy-β-nitrostyrene |
| 3-[3-(benzyloxy)phenyl]-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]-propanenitrile |
| 4-benzyloxy-2-trichloromethylquinazoline |
| N-(3-sulfamoylphenyl)propanamide |
| 6-[3-(4-Benzyloxyphenyl)-2-propenoyl]-3H-benzoxazol-2-one |
Voltage-Gated Ion Channel Modulation (e.g., Sodium and Calcium Channels)
Voltage-gated ion channels are crucial for the generation and propagation of action potentials in excitable cells like neurons and muscle cells. numberanalytics.comlibretexts.org The modulation of these channels presents a therapeutic strategy for various neurological and cardiovascular disorders. Certain derivatives of this compound have been investigated for their ability to modulate these channels.
For instance, a study focused on 2-(4-(3-fluorobenzyloxy) benzylamino) propanamide, a derivative of this compound, highlighted its potential to modulate voltage-gated sodium channels. psu.edu This suggests that the benzyloxy moiety, in combination with the propanamide core, can be a key structural feature for interacting with these ion channels. Benzimidazole and imidazopyridine derivatives have also been identified as modulators of the Nav1.8 sodium channel, which is primarily expressed in sensory neurons responsible for pain transduction. google.com
The modulation of these channels can be achieved through various mechanisms, including direct blockage of the ion-conducting pore, or allosteric modulation that alters the channel's gating properties. numberanalytics.com The structural diversity of this compound derivatives allows for fine-tuning of their interaction with specific ion channel subtypes, a critical aspect for developing selective therapeutic agents.
G Protein-Coupled Receptor (GPCR) Antagonism and Agonism (e.g., GPR17, GPR34)
G protein-coupled receptors (GPCRs) represent the largest family of cell surface receptors and are involved in a vast array of physiological processes, making them prominent drug targets. researchgate.netrsc.org Research has shown that derivatives of this compound can act as both antagonists and agonists for various GPCRs.
A notable example is the discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists. nih.gov GPR34 is implicated in several diseases, and the identified compounds demonstrated potent antagonistic activity. nih.gov Specifically, compound 5e from this series exhibited significant potency in both GloSensor cAMP and Tango assays, with IC₅₀ values of 0.680 μM and 0.059 μM, respectively. nih.gov
Furthermore, bicyclic imidazole-4-one derivatives have been identified as antagonists for the orphan GPCRs GPR18 and GPR55. rsc.org Within this class, (Z)-2-(3-(4-chlorobenzyloxy)benzylidene)-6,7-dihydro-2H-imidazo[2,1b] psu.edunewdrugapprovals.org-thiazin-3(5H)-one emerged as a potent and selective GPR18 antagonist with an IC₅₀ of 0.279 μM. rsc.org This highlights the potential of incorporating the benzyloxy group into different heterocyclic scaffolds to achieve selectivity for specific GPCRs.
The following table summarizes the activity of selected this compound derivatives on GPCRs:
| Compound | Target GPCR | Activity | IC₅₀ (μM) | Assay |
| 5e | GPR34 | Antagonist | 0.680 | GloSensor cAMP |
| 5e | GPR34 | Antagonist | 0.059 | Tango |
| (Z)-2-(3-(4-chlorobenzyloxy)benzylidene)-6,7-dihydro-2H-imidazo[2,1b] psu.edunewdrugapprovals.org-thiazin-3(5H)-one | GPR18 | Antagonist | 0.279 | Not Specified |
Neurokinin Receptor (NK-1, NK-3) Binding and Functional Activity
Neurokinin receptors, particularly NK-1 and NK-3, are GPCRs that mediate the biological effects of tachykinins like Substance P. tandfonline.com Antagonists of these receptors have therapeutic potential in various conditions, including emesis and pain. tandfonline.com
Recent research has focused on the development of dual NK-1/NK-3 receptor antagonists. google.com Several compounds identified as metabolites of elinzanetant, which possess a structure related to this compound, were tested for their binding affinity and functional antagonistic activities at human NK-1 and NK-3 receptors. google.com These studies have demonstrated that it is possible to design molecules that effectively bind to and antagonize both receptors. google.com The development of such dual antagonists could offer broader therapeutic benefits. google.com
Growth Hormone Secretagogue Receptor (GHSR) Activity
The growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor, plays a crucial role in regulating growth hormone release and energy homeostasis. newdrugapprovals.org Agonists of this receptor have been investigated for their potential to treat conditions like growth hormone deficiency and muscle wasting. newdrugapprovals.orgdrugbank.com
Capromorelin, a GHSR agonist, incorporates a benzyloxymethyl group, highlighting the relevance of the benzyloxy structural motif in the design of compounds targeting this receptor. newdrugapprovals.org It functions as a ghrelin mimetic, stimulating the secretion of growth hormone. newdrugapprovals.org Another example is Macimorelin, an orally active ghrelin mimetic that acts as an agonist of the GHSR. drugbank.com While not a direct derivative, the structures of these compounds underscore the importance of specific side chains, including those with benzyloxy-like features, for potent GHSR agonism.
Complement Receptor 3 (CR3) Ligand-Binding Mechanisms
Complement receptor 3 (CR3), also known as Mac-1 or CD11b/CD18, is a β2-integrin receptor involved in a wide range of immune functions, including leukocyte adhesion, migration, and phagocytosis. frontiersin.orgnih.gov It is known for its promiscuous ligand-binding capabilities, interacting with nearly 100 structurally unrelated ligands. frontiersin.orgnih.gov
While direct studies on this compound binding to CR3 are not extensively documented, the receptor's ability to bind a diverse array of molecules suggests that derivatives of this compound could potentially interact with it. The ligand-binding mechanism of CR3 often involves a metal-ion dependent adhesion site (MIDAS) within the αM I-domain. frontiersin.org The nature of the ligand, including its charge and the presence of specific functional groups, influences its binding to this site. frontiersin.org The structural features of this compound derivatives could potentially allow for interactions with the complex binding pockets of CR3.
Mechanistic Elucidation of Cellular Effects
Understanding the downstream cellular effects of this compound derivatives is crucial for elucidating their mechanism of action. One of the key signaling pathways often investigated is the mitogen-activated protein kinase (MAPK) pathway, particularly the extracellular signal-regulated kinase 1/2 (ERK1/2) cascade.
Signaling Pathway Perturbation Analysis (e.g., ERK1/2 Phosphorylation)
The ERK1/2 signaling pathway is a central regulator of various cellular processes, including proliferation, differentiation, and survival. frontiersin.orggoogle.com The activation of this pathway involves a cascade of phosphorylation events, culminating in the phosphorylation of ERK1/2. mdpi.com
Research on the GPR34 antagonist 5e , a derivative of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid, demonstrated its ability to inhibit lysophosphatidylserine-induced ERK1/2 phosphorylation in CHO cells expressing GPR34 in a dose-dependent manner. nih.gov This finding directly links the antagonistic activity of the compound at the receptor level to the modulation of a key intracellular signaling pathway.
The activation or inhibition of ERK1/2 phosphorylation is a common downstream effect of GPCR modulation. nih.gov Upon ligand binding, GPCRs can couple to various G proteins, which in turn can initiate signaling cascades that lead to the activation of the Raf-MEK-ERK pathway. google.com Therefore, analyzing the phosphorylation status of ERK1/2 serves as a valuable tool to understand the functional consequences of the interaction of this compound derivatives with their target receptors.
Modulation of Neurotransmitter Release and Neuronal Excitability
Derivatives of this compound have been a focal point of research for their significant potential to modulate neuronal processes, primarily through influencing neuronal excitability and neurotransmitter release. These compounds often exert their effects by interacting with key proteins that govern the electrical state of neurons and the communication between them.
A significant mechanism by which these derivatives control neuronal hyperexcitability is through the modulation of voltage-gated ion channels. acs.org Specifically, research has demonstrated that certain propanamide derivatives can inhibit the activity of voltage-gated sodium channels (VGSCs). acs.orgnih.gov For instance, the compound PNU-151774E, a (S)-(+)-2-(4-(3-fluorobenzyloxy)benzylamino)propanamide derivative, has been shown to reduce sustained repetitive firing in cultured hippocampal neurons in a use-dependent manner. nih.gov This action is characteristic of many anticonvulsant drugs and is achieved without altering the initial action potential, suggesting a stabilizing effect on neuronal membranes during periods of high-frequency firing. nih.gov Electrophysiological studies under voltage-clamp conditions confirmed that this compound inhibits tetrodotoxin-sensitive fast sodium currents. nih.gov Furthermore, some derivatives also impact high voltage-activated calcium currents, which play a crucial role in neurotransmitter release. nih.gov By inhibiting these channels, the influx of calcium into the presynaptic terminal is reduced, thereby decreasing the release of excitatory neurotransmitters like glutamate (B1630785). nih.gov
The modulation of neurotransmitter systems, particularly the glutamatergic system, is another key aspect of the pharmacological profile of this compound derivatives. Glutamate is the principal excitatory neurotransmitter in the central nervous system (CNS), and its dysregulation is implicated in numerous neurological disorders. nih.gov Research has focused on compounds that can enhance the clearance of glutamate from the synaptic cleft. nih.govresearchgate.net A series of ((benzyloxy)benzyl)propanamide derivatives demonstrated the ability to positively modulate Excitatory Amino Acid Transporter 2 (EAAT2), the primary transporter responsible for glutamate reuptake in the CNS. nih.govresearchgate.net By enhancing the function of EAAT2, these compounds help to lower extracellular glutamate levels, which can mitigate excitotoxicity—a pathological process where excessive activation of glutamate receptors leads to neuronal damage. nih.gov For example, compound (R)-AS-1, an (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide derivative, was found to enhance glutamate uptake in in vitro studies using primary glial cultures. researchgate.net This modulation of glutamate homeostasis represents a critical mechanism for the observed anticonvulsant properties of these derivatives in animal models. researchgate.netmdpi.com
Beyond the glutamatergic system, some benzylamino)propanamide derivatives have been investigated for their effects on other neurotransmitter systems, such as their potential to inhibit monoamine oxidase-B (MAO-B). researchgate.net MAO-B is an enzyme involved in the degradation of dopamine (B1211576); its inhibition can lead to increased dopamine levels, which is relevant for treating neurodegenerative diseases. researchgate.net
The table below summarizes the observed effects of selected propanamide derivatives on neuronal excitability and neurotransmitter systems.
| Derivative Class/Compound | Primary Target/System | Observed Effect | Reference Model |
| ((Benzyloxy)benzyl)propanamides | Excitatory Amino Acid Transporter 2 (EAAT2) | Enhancement of glutamate uptake (Positive Allosteric Modulation) | Primary glia cultures, COS-7 cells expressing EAAT2 |
| PNU-151774E | Voltage-Gated Sodium Channels (VGSCs) | Use-dependent inhibition of sustained repetitive firing, inhibition of fast sodium currents | Cultured hippocampal neurons |
| PNU-151774E | High Voltage-Activated Calcium Channels | Inhibition of calcium currents and subsequent glutamate release | Cultured hippocampal neurons, rat hippocampal slices |
| Chimeric (R)-N-benzyl 2-acetamido-3-methoxypropionamide derivatives | Voltage-Gated Sodium Channels (VGSCs) | Inhibition of sodium channel activity, frequency-dependent inhibition | Catecholamine A-differentiated (CAD) cells, rat embryonic cortical neurons |
| (S)-2-(benzylamino)propanamide derivatives | Monoamine Oxidase-B (MAO-B) | Inhibition of MAO-B activity | In vitro enzyme assays |
Cellular Assays for Target Engagement and Functional Outcome
To elucidate the mechanisms of action of this compound derivatives, researchers employ a variety of sophisticated cellular assays. These assays are crucial for confirming that a compound interacts with its intended molecular target (target engagement) and for measuring the physiological consequence of this interaction (functional outcome). digitellinc.com
Electrophysiological Assays: Patch-clamp electrophysiology is a cornerstone technique for studying compounds that modulate ion channels. acs.org Using whole-cell patch-clamp on cultured neurons (such as rat embryonic cortical neurons or mouse hippocampal neurons) or neuron-like cell lines (like CAD cells), researchers can directly measure the effect of a compound on ion currents. acs.orgnih.gov This method was instrumental in demonstrating that derivatives like PNU-151774E inhibit sodium and calcium currents, providing direct evidence of their functional impact on neuronal excitability. nih.gov These assays can determine key properties like use-dependency, where the inhibitory effect of the compound increases with the frequency of channel activation. acs.orgnih.gov
Binding and Neurotransmitter Release Assays: Radioligand binding assays are used to determine the affinity of a compound for a specific receptor or channel binding site. For example, studies with rat brain membranes showed that PNU-151774E has a high affinity for site 2 of the sodium channel receptor. nih.gov To measure the functional outcome of channel modulation, neurotransmitter release assays are employed. These are often performed on brain tissue slices, such as from the hippocampus. nih.gov By stimulating the slices with agents like veratrine (B1232203) (a sodium channel activator) or high concentrations of potassium chloride (KCl) in the presence of the test compound, scientists can quantify the amount of released neurotransmitter (e.g., glutamate) and calculate the compound's inhibitory concentration (IC50). nih.gov
Target Engagement Assays: Modern cell-based assays provide a more direct and physiologically relevant measure of a compound's interaction with its target inside a living cell. promegaconnections.com These methods are essential to confirm that a drug candidate can penetrate the cell membrane and bind to its intracellular target. digitellinc.com The NanoBRET™ Target Engagement (TE) Assay is one such technology that uses bioluminescence resonance energy transfer (BRET) to measure the binding between a target protein and a small molecule in live cells. promegaconnections.com This involves expressing the target protein fused to a luciferase enzyme and using a fluorescent tracer that binds to the target, allowing for the detection of displacement by a test compound. promegaconnections.com Such assays are invaluable for optimizing the cell permeability and target engagement of lead compounds during drug development. digitellinc.com
Functional Outcome and Toxicity Assays: To assess the broader functional outcomes, researchers use various cell-based assays. For compounds targeting glutamate transporters like EAAT2, functional assays involve measuring the uptake of radiolabeled glutamate into cells (e.g., primary glia or COS-7 cells) that express the transporter. researchgate.net An increase in glutamate uptake in the presence of a compound indicates a positive modulatory effect. researchgate.net Additionally, cellular toxicity assays are crucial. The MTT assay, for instance, is a colorimetric assay used to assess cell viability and proliferation, helping to identify any cytotoxic effects of the compounds on cell lines like IMR 32 (a human neuroblastoma cell line). researchgate.net
The table below provides an overview of the cellular assays used in the study of this compound derivatives.
| Assay Type | Purpose | Example Application | Cell Model |
| Whole-Cell Patch-Clamp Electrophysiology | Measures direct effects on ion channel currents and neuronal firing. | Characterizing inhibition of sodium and calcium currents by PNU-151774E. | Cultured hippocampal neurons, CAD cells |
| Radioligand Binding Assay | Determines binding affinity to a specific molecular target. | Measuring the affinity of PNU-151774E for the sodium channel receptor. | Rat brain membranes |
| Neurotransmitter Release Assay | Quantifies the inhibition of neurotransmitter release. | Assessing the inhibition of KCl-induced glutamate release from brain tissue. | Rat hippocampal slices |
| Glutamate Uptake Assay | Measures the functional activity of glutamate transporters. | Evaluating the enhancement of EAAT2-mediated glutamate uptake by (R)-AS-1. | Primary glia cultures, COS-7 cells |
| NanoBRET™ Target Engagement Assay | Confirms compound binding to an intracellular target in live cells. | Verifying intracellular binding of a kinase inhibitor to its target kinase. nih.gov | HEK293 cells |
| MTT Assay | Assesses cell viability and cytotoxicity. | Evaluating the potential neurotoxicity of MAO-B inhibitor derivatives. | IMR 32 neuroblastoma cells |
Advanced Analytical and Spectroscopic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 3-(Benzyloxy)propanamide. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.
High-Resolution 1D and 2D NMR for Structural Assignment
One-dimensional (1D) NMR, including ¹H (proton) and ¹³C (carbon-13) NMR, offers primary structural confirmation. In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons of the benzyl (B1604629) group, the benzylic methylene (B1212753) protons (O-CH₂-Ph), the aliphatic protons of the propanamide backbone, and the amide protons are observed. For instance, the benzylic protons often appear as a characteristic singlet, while the protons on the ethyl chain adjacent to the ether and amide functionalities present as triplets. rsc.org
¹³C NMR spectroscopy complements the proton data by identifying each unique carbon atom in the molecule. rsc.orgresearchgate.net The spectrum would show signals for the carbonyl carbon of the amide, the carbons of the phenyl ring, the benzylic carbon, and the two aliphatic carbons of the propanamide chain.
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are utilized to establish connectivity. A COSY spectrum would confirm the coupling between adjacent protons in the propanamide chain, while an HSQC spectrum correlates each proton with its directly attached carbon atom, solidifying the assignment of the molecular framework. griffith.edu.au
Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound Derivatives Note: Exact chemical shifts (δ) can vary based on solvent and experimental conditions. Data is representative of the core structure.
| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| Aromatic Protons (Ar-H) | 7.29 - 7.37 (m, 5H) | 128.5 - 129.3, 134.8 |
| Benzylic Protons (O-CH₂-Ph) | 4.91 (s, 2H) | 78.1 |
| Methylene Protons (-O-CH₂-CH₂) | Typically observed as a triplet | Typically in the 60-70 range |
| Methylene Protons (-CH₂-CONH₂) | Typically observed as a triplet | Typically in the 30-40 range |
| Amide Protons (CONH₂) | Broad singlet, variable shift | N/A |
Deuterium (B1214612) Labeling for Mechanistic Pathway Tracing
While specific studies detailing deuterium labeling for this compound were not prevalent in the searched literature, this technique remains a powerful method in chemical research. By selectively replacing hydrogen atoms with deuterium at specific positions in a precursor molecule, researchers can track the transformation of that site throughout a reaction sequence. For example, if this compound were synthesized from a deuterated starting material, the position of the deuterium label in the final product, as determined by ¹H NMR (by noting the absence of a signal) or ²H NMR, could provide definitive evidence for a proposed reaction mechanism. This is particularly useful in understanding rearrangement reactions or complex multi-step syntheses.
Mass Spectrometry (MS)
Mass spectrometry is a critical technique for determining the molecular weight and confirming the elemental composition of this compound. It also offers structural insights through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. rsc.orgbeilstein-journals.org For this compound (C10H13NO2), the calculated exact mass is approximately 179.0946 u. HRMS techniques, such as Electrospray Ionization Time-of-Flight (ESI-TOF), can measure this mass with precision in the parts-per-million (ppm) range, which serves to unequivocally confirm the molecular formula and distinguish it from other potential isomers. beilstein-journals.org
Fragmentation Pattern Analysis for Structural Confirmation
In mass spectrometry, the molecular ion ([M]⁺) of this compound can undergo controlled fragmentation, breaking at its weakest bonds to form a predictable pattern of smaller, charged fragments. whitman.edumiamioh.edu Analyzing this pattern helps to confirm the molecule's structure.
Key fragmentation pathways for amides often involve cleavage at the bonds adjacent to the carbonyl group (α-cleavage). docbrown.infolibretexts.org For this compound, characteristic fragments would likely include:
The Benzyl Cation ([C₇H₇]⁺): A very stable fragment with an m/z of 91, resulting from the cleavage of the C-O bond of the ether.
Loss of the Amide Group: Cleavage of the C-C bond adjacent to the carbonyl could lead to a fragment corresponding to the loss of CONH₂ (44 u).
Table 2: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment Structure/Identity | Notes |
|---|---|---|
| 179 | [C₁₀H₁₃NO₂]⁺ | Molecular Ion (M⁺) |
| 91 | [C₇H₇]⁺ | Benzyl cation, often a prominent peak |
Chromatographic Techniques for Purification and Purity Assessment
Chromatographic methods are essential for both the isolation of this compound after its synthesis and the subsequent verification of its purity.
Purification is commonly achieved using silica (B1680970) gel column chromatography. clockss.orgechemi.com In this technique, the crude reaction mixture is passed through a column packed with silica gel. A solvent system, often a gradient of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297), is used as the mobile phase. mpg.de Because this compound has moderate polarity, it separates from less polar byproducts and more polar impurities, allowing for its collection as a purified fraction. The progress of the separation is typically monitored by Thin-Layer Chromatography (TLC).
Once purified, the compound's purity is rigorously assessed using high-performance liquid chromatography (HPLC) or gas chromatography (GC). Analytical HPLC, often employing a C18 reverse-phase column with a mobile phase such as a mixture of acetonitrile (B52724) and water, can detect trace impurities. A pure sample of this compound will appear as a single, sharp peak in the chromatogram, and its purity can be quantified by measuring the area of this peak relative to the total area of all detected peaks.
High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of this compound. Its versatility allows for both the quantification of the compound in complex mixtures and the isolation of highly pure material for further studies.
Analytical HPLC is employed to determine the purity of synthesized this compound and to monitor the progress of reactions involving this compound. A common approach involves reversed-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. For this compound, a C18 column is a suitable choice for the stationary phase due to its hydrophobicity, which allows for good retention and separation from more polar or less polar impurities.
A gradient elution method, where the composition of the mobile phase is changed over time, is often preferred to achieve optimal separation of a range of compounds with varying polarities. A typical mobile phase system consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of an acid, such as formic acid or trifluoroacetic acid, to improve peak shape and resolution. Detection is commonly achieved using a UV detector, as the benzene (B151609) ring in the benzyloxy group provides a strong chromophore. chromatographyonline.compjoes.comnih.govnih.gov
Preparative HPLC is utilized when larger quantities of highly purified this compound are required. The principles are the same as analytical HPLC, but it is performed on a larger scale with wider columns and higher flow rates to handle larger sample loads. sigmaaldrich.cngoogle.comgilson.com The goal is to isolate the peak corresponding to this compound from impurities. The collected fractions are then typically evaporated to yield the purified compound. Method development usually begins at the analytical scale to optimize the separation before scaling up to a preparative system. sigmaaldrich.cngilson.com
Table 1: Illustrative HPLC Parameters for the Analysis of this compound
| Parameter | Analytical HPLC | Preparative HPLC |
| Column | C18, 250 mm x 4.6 mm, 5 µm | C18, 250 mm x 20 mm, 10 µm |
| Mobile Phase A | Water with 0.1% Formic Acid | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% to 90% B over 20 min | 20% to 80% B over 30 min |
| Flow Rate | 1.0 mL/min | 20 mL/min |
| Detection | UV at 254 nm | UV at 254 nm |
| Injection Volume | 10 µL | 1-5 mL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compounds
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, this compound, being a polar amide with a relatively high boiling point, is not directly amenable to GC analysis due to its low volatility and potential for thermal degradation in the GC inlet. research-solution.comjfda-online.com Therefore, a crucial step of derivatization is required to convert it into a more volatile and thermally stable analogue. research-solution.comnasa.gov
Derivatization involves a chemical reaction to modify the functional groups of the analyte. For this compound, the primary amide group (-CONH2) is the main site for derivatization. Two common derivatization strategies are silylation and acylation. chemcoplus.co.jpgcms.cz
Silylation: This is a widely used method where the active hydrogens on the amide group are replaced by a trimethylsilyl (B98337) (TMS) group. chemcoplus.co.jptcichemicals.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective for this purpose. The resulting TMS derivative is significantly more volatile and less polar, making it suitable for GC analysis. nasa.govtcichemicals.com
Acylation: This method involves the reaction of the amide with a reagent like trifluoroacetic anhydride (B1165640) (TFAA) to form a trifluoroacetyl derivative. gcms.czh-brs.de These derivatives are also highly volatile and have the added advantage of being highly responsive to electron capture detectors (ECD), although a flame ionization detector (FID) or a mass spectrometer are more commonly used. gcms.cz
Once derivatized, the sample is injected into the GC-MS system. The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each component. The mass spectrum of the derivatized this compound would show a molecular ion peak corresponding to the mass of the derivative, along with characteristic fragmentation patterns that can be used for structural confirmation. nih.gov
Table 2: Hypothetical GC-MS Analysis of Derivatized this compound
| Parameter | Silylation (TMS Derivative) | Acylation (TFA Derivative) |
| Derivatization Reagent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Trifluoroacetic anhydride (TFAA) |
| Reaction Conditions | Heat at 70°C for 30 minutes | Heat at 60°C for 15 minutes with a pyridine (B92270) catalyst |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness | DB-17ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium, 1 mL/min | Helium, 1 mL/min |
| Oven Program | 100°C (2 min hold), then ramp to 280°C at 10°C/min | 80°C (2 min hold), then ramp to 250°C at 10°C/min |
| Ionization Mode | Electron Ionization (EI), 70 eV | Electron Ionization (EI), 70 eV |
| Expected M+ of Derivative | [M+72] (for mono-silylated) or [M+144] (for di-silylated) | [M+96] (for mono-acylated) or [M+192] (for di-acylated) |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Studies
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals. scielo.br While this compound itself is not a radical, EPR spectroscopy can be a powerful tool to study radical intermediates that may be formed from this compound under specific conditions, such as upon exposure to ionizing radiation or in the presence of radical initiators. acs.orgarxiv.org
The study of such radicals can provide insights into potential degradation pathways or reactive mechanisms. For this compound, two likely sites for radical formation are the benzylic position and the carbon alpha to the amide group.
Benzylic Radical: The hydrogen atoms on the methylene group adjacent to the phenyl ring and the ether oxygen are susceptible to abstraction, which would form a stabilized benzylic radical. EPR studies on similar ether-containing compounds have shown the formation of such radicals. acs.orgucl.ac.ukdiva-portal.org
Amide-centered Radical: Radicals can also be formed by hydrogen abstraction from the carbon adjacent to the carbonyl group of the amide, or through processes involving the amide nitrogen. scielo.bracs.orgmdpi.comrsc.org Studies on irradiated amides have identified various radical species through EPR spectroscopy. acs.org
In a hypothetical EPR experiment, this compound could be subjected to conditions known to generate radicals, and the resulting species would be analyzed. The EPR spectrum provides information about the g-factor and hyperfine coupling constants. The g-factor is characteristic of the type of radical, while the hyperfine coupling constants arise from the interaction of the unpaired electron with nearby magnetic nuclei (like ¹H and ¹⁴N), providing information about the structure and environment of the radical. scielo.brrsc.org
Table 3: Potential Radical Species from this compound for EPR Studies
| Radical Species | Site of Unpaired Electron | Potential Generation Method | Expected EPR Spectral Features |
| Benzylic Ether Radical | Carbon of the -O-CH₂-Ph group | Hydrogen abstraction (e.g., using a t-butoxyl radical initiator) | Complex spectrum due to coupling with benzylic and aromatic protons. |
| Alpha-carbonyl Radical | Carbon adjacent to the C=O group | Ionizing radiation or hydrogen abstraction | Doublet of triplets due to coupling with the adjacent CH₂ and NH₂ protons. |
| Nitrogen-centered Radical | Amide nitrogen atom | Ionizing radiation | Triplet due to coupling with the ¹⁴N nucleus, further split by neighboring protons. |
Computational Chemistry and Molecular Modeling Studies of 3 Benzyloxy Propanamide Derivatives
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is frequently used to predict the binding mode of a small molecule ligand to its protein target.
Prediction of Binding Modes and Conformations within Receptor Pockets
Molecular docking studies have been instrumental in understanding how 3-(Benzyloxy)propanamide derivatives, specifically N-Alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides, orient themselves within the binding sites of their targets. For instance, in silico mechanistic studies have revealed that these compounds can act as inhibitors of Histone Deacetylase 6 (HDAC-6) by binding to its unique zinc finger ubiquitin-binding domain (HDAC6 Zf-UBD). mdpi.comnih.gov
Identification of Critical Amino Acid Residues for Binding (e.g., Hydrogen Bonds, Hydrophobic Contacts, π-Stacking)
A primary output of molecular docking is the detailed map of interactions between the ligand and the amino acid residues of the receptor. These interactions are crucial for the stability of the ligand-receptor complex. For 3-(benzyloxyquinoxalin-2-yl) propanamide derivatives targeting HDAC-6, several key interactions have been identified. mdpi.com
π-π Stacking: The aromatic quinoxaline (B1680401) ring and the benzyl (B1604629) group are frequently involved in π-π stacking interactions with aromatic amino acid residues in the binding pocket. Studies have shown that the quinoxaline ring can establish π-π stacking with Tryptophan (Trp) 1182, while the benzyloxy group can interact similarly with Trp 1143. mdpi.com
Hydrogen Bonds: While π-π stacking appears to be a dominant interaction for this class of compounds, hydrogen bonding also plays a role. For instance, some active compounds have been shown to form hydrogen bonds with residues such as Tyrosine (Tyr) 1184. mdpi.com
The following table summarizes the key interactions observed in docking studies between N-Alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamide derivatives and the HDAC-6 binding site. mdpi.com
| Interaction Type | Ligand Moiety Involved | Key Amino Acid Residue(s) |
| π-π Stacking | Quinoxaline Ring | Trp 1182 |
| π-π Stacking | Benzyloxy Group | Trp 1143 |
| Hydrogen Bond | Varies by derivative | Tyr 1184 |
| Electrostatic | Varies by derivative | Arg 1155 |
Molecular Dynamics (MD) Simulations
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations are powerful computational methods used to study the physical movements of atoms and molecules, providing detailed information on the stability of ligand-receptor complexes and the conformational changes they undergo. escholarship.org
Analysis of Ligand-Receptor Complex Stability and Dynamic Behavior
Although specific MD simulation studies focused exclusively on this compound are not extensively documented in the literature, research on structurally related quinoxaline derivatives provides valuable insights. tandfonline.comnih.gov MD simulations are typically performed to assess the stability of the docked poses. rsc.orgresearchgate.net By simulating the complex over a period of nanoseconds, researchers can observe whether the ligand remains stably bound within the active site or if it undergoes significant conformational changes or even dissociates. rsc.org
Key metrics analyzed during MD simulations to assess stability include the Root Mean Square Deviation (RMSD) of the protein and ligand atoms from their initial positions. A stable RMSD value over time suggests that the complex has reached equilibrium and the ligand is well-accommodated in the binding pocket. researchgate.net Such analyses have been performed on quinoxaline analogs targeting Aldose Reductase 2 (ALR2), where the most potent compounds were found to be stable and maintained their key interactions within the binding pocket throughout the simulation. tandfonline.comnih.gov This dynamic validation is crucial to confirm the reliability of the initial docking results. rsc.org
Conformational Sampling and Free Energy Calculations
MD simulations allow for extensive sampling of the conformational landscape of the ligand-receptor complex. This is vital because both proteins and ligands are flexible, and their dynamic nature can significantly influence binding affinity. escholarship.org Beyond just assessing stability, the trajectories generated from MD simulations can be used to calculate the binding free energy of a ligand to its receptor. nih.gov
Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are popular "end-point" methods used to estimate binding free energies from MD simulation snapshots. tandfonline.comnih.govnih.gov These calculations provide a more quantitative prediction of binding affinity than docking scores alone. For example, in a study on quinoxaline derivatives as ALR2 inhibitors, MM-GBSA and MM-PBSA calculations were used to compute the binding free energies, showing potent compounds possessed favorable energy values. tandfonline.comnih.gov These free energy calculations are critical for ranking compounds and prioritizing them for synthesis and experimental testing. wustl.edunih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govlongdom.org By identifying the key physicochemical properties or structural features that govern activity, QSAR models can be used to predict the potency of new, unsynthesized molecules. youtube.comatlantis-press.com
While no specific QSAR models have been published for this compound itself, numerous studies have successfully applied this methodology to its core structural components, including benzyloxy acid and quinoxaline derivatives. tandfonline.comnih.govresearchgate.netnih.gov A QSAR study on benzyloxyacetic acid derivatives, for example, developed correlation equations using hydrophobic (π), electronic (σ), and molar refraction (MR) parameters to predict their antigelling activity. nih.gov The resulting models indicated that potency was positively correlated with the hydrophobicity and electron-withdrawing nature of substituents, while being negatively correlated with the molar refractivity (a measure of volume) of para substituents. nih.gov
Similarly, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been conducted on quinoxaline derivatives targeting various enzymes. tandfonline.comrsc.orgnih.gov These studies generate 3D contour maps that visualize the regions around the molecular scaffold where modifications are likely to increase or decrease activity. For instance, a 3D-QSAR study on quinoxalinone-based aldose reductase inhibitors identified that steric, electrostatic, H-donor, and hydrophobic fields played key roles in determining inhibitory activity. rsc.org These models, which often show excellent statistical correlation and predictive power, serve as a valuable guide for the rational design of new, more potent derivatives based on the this compound scaffold. tandfonline.comrsc.orgresearchgate.net
Development of Predictive Models for Biological Activity
Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are fundamental in modern drug discovery. nih.gov These models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be employed to understand the structural requirements for their biological effects. nih.govrsc.org
In a typical 3D-QSAR study, a set of molecules with known biological activities is aligned, and their steric and electrostatic fields are calculated. researchgate.net Statistical methods like Partial Least Squares (PLS) are then used to correlate these fields with the observed activities. nih.gov The resulting models can predict the activity of novel, unsynthesized compounds and provide visual representations in the form of contour maps, which highlight regions where modifications to the molecular structure are likely to enhance or diminish activity. nih.gov For instance, a CoMFA model might indicate that a bulky substituent is favored in a particular region for improved receptor binding, while a CoMSIA model could suggest that an electron-donating group is beneficial in another area. researchgate.net
While specific 3D-QSAR studies on simple this compound derivatives are not extensively documented in publicly available literature, the principles are widely applied to similar molecular scaffolds. For example, in studies of other benzyloxy-containing compounds, QSAR models have been successfully developed to predict their inhibitory activities against various enzymes. rsc.orgresearchgate.net
Correlation of Molecular Descriptors with Experimental Data
Molecular descriptors are numerical values that characterize the physical, chemical, or electronic properties of a molecule. In the context of this compound derivatives, these descriptors can be correlated with experimental data, such as IC50 values from biological assays, to understand the determinants of their activity. This correlation is a key component of QSAR studies but can also be analyzed independently to gain insights into structure-activity relationships (SAR).
A study on a series of novel N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides, which contain the core this compound structure, revealed a range of antiproliferative activity against various cancer cell lines. nih.govnih.gov The experimental data from this study can be used to correlate molecular descriptors with the observed biological activity.
| Compound | R Group | PC-3 | HeLa | HCT-116 | MCF-7 |
|---|---|---|---|---|---|
| 6a | Methyl | 88.14 ± 4.5 | 81.38 ± 4.2 | 75.65 ± 3.8 | 79.20 ± 4.0 |
| 6b | n-Butyl | 74.14 ± 3.9 | 61.38 ± 3.5 | 65.65 ± 3.6 | 69.20 ± 3.7 |
| 6f | Cyclohexyl | 44.14 ± 2.8 | 31.38 ± 2.1 | 35.65 ± 2.4 | 39.20 ± 2.6 |
| 6g | Benzyl | 34.14 ± 2.2 | 21.38 ± 1.8 | 25.65 ± 1.9 | 29.20 ± 2.0 |
| 6k | 4-Fluorobenzyl | 12.17 ± 0.9 | 9.46 ± 0.7 | 10.88 ± 0.8 | 6.93 ± 0.4 |
By calculating molecular descriptors for these compounds—such as molecular weight, logP (lipophilicity), topological polar surface area (TPSA), and various electronic and steric parameters—one could perform a regression analysis to identify which descriptors have the most significant impact on the IC50 values. For example, an increase in lipophilicity or the presence of an aromatic ring in the 'R' group might be found to correlate with higher potency.
Fragment-Based and De Novo Drug Design Approaches
Fragment-based drug design (FBDD) is a powerful strategy for lead discovery that begins with identifying small chemical fragments that bind weakly to a biological target. patsnap.comfrontiersin.org These fragments are then grown, linked, or merged to create more potent, lead-like molecules. nih.govyoutube.com The this compound scaffold itself can be considered a larger fragment or a scaffold that can be decorated with smaller fragments to enhance its binding affinity to a target.
Computational FBDD approaches can be used to identify potential fragments that would bind favorably in the vicinity of the this compound core when it is docked into the active site of a target protein. nih.gov For instance, if the benzyloxy group occupies a hydrophobic pocket, computational methods could suggest fragments that could be attached to the propanamide nitrogen to interact with a nearby hydrogen bond donor or acceptor on the protein surface.
De novo design, on the other hand, involves building a novel molecule from scratch, atom by atom or fragment by fragment, within the constraints of a receptor's binding site. Algorithms for de novo design can use the this compound structure as a starting point or a seed to generate new molecules with optimized interactions with the target.
Virtual Screening and Library Design
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. benthamscience.com This can be done through either ligand-based or structure-based approaches. In a ligand-based virtual screen, a known active molecule is used as a template to find other molecules with similar properties. nih.gov For this compound derivatives, one could use a highly active analog as a query to search a database for compounds with similar 2D fingerprints or 3D shapes.
Structure-based virtual screening involves docking a library of compounds into the 3D structure of a biological target. nih.gov For example, in the study of N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides, molecular docking was used to investigate their binding to the zinc finger ubiquitin-binding domain of HDAC6. nih.gov The docking results revealed a specific binding pattern, highlighting the crucial role of the quinoxaline ring and its substituents. nih.gov This information can be used to design a focused library of this compound derivatives with modifications predicted to enhance these key interactions.
Potential Future Research Directions for the 3 Benzyloxy Propanamide Scaffold
Exploration of Novel Biological Targets and Therapeutic Applications
The inherent structural features of the 3-(benzyloxy)propanamide backbone make it a privileged scaffold for interacting with a variety of biological targets. While initial research has demonstrated its potential in specific areas, a vast landscape of therapeutic applications remains to be explored.
Anticancer Applications
Recent studies have highlighted the potential of this compound derivatives as antiproliferative agents. A notable example involves a series of N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides, which have demonstrated significant activity against several cancer cell lines, including prostate (PC-3), cervical (HeLa), colon (HCT-116), and breast (MCF-7) cancers. nih.govmagtechjournal.comresearchgate.net In silico mechanistic studies suggest that these compounds may exert their effects through the inhibition of histone deacetylase 6 (HDAC-6), specifically by binding to its unique zinc finger ubiquitin-binding domain (HDAC6 Zf-UBD). nih.govmagtechjournal.comresearchgate.net
The following table summarizes the antiproliferative activity of a representative compound from this series, compound 6k , against various cancer cell lines.
| Cell Line | IC₅₀ (µM) of Compound 6k |
| PC-3 (Prostate) | 12.17 ± 0.9 |
| HeLa (Cervical) | 9.46 ± 0.7 |
| HCT-116 (Colon) | 10.88 ± 0.8 |
| MCF-7 (Breast) | 6.93 ± 0.4 |
Future research could expand on these findings by:
Broadening the Scope of Cancer Types: Investigating the efficacy of this scaffold against a wider range of hematological and solid tumors.
Exploring Other HDAC Isoforms: Determining the selectivity profile of these compounds against other HDAC isoforms to understand potential off-target effects and to design more selective inhibitors.
Investigating Combination Therapies: Evaluating the synergistic effects of this compound derivatives with existing chemotherapeutic agents to potentially overcome drug resistance.
Neuroprotective Applications
The benzyloxy-amide motif is also present in compounds with significant neuroprotective properties. Research into benzyloxy benzamide (B126) derivatives has identified potent neuroprotective agents against ischemic stroke. nih.govnih.gov These compounds function by disrupting the protein-protein interaction (PPI) between postsynaptic density protein 95 (PSD95) and neuronal nitric oxide synthase (nNOS). nih.govnih.gov This disruption is a key therapeutic strategy to mitigate neuronal damage caused by the aberrant activation of N-methyl-D-aspartate receptors (NMDAR) during a stroke. nih.gov One promising derivative, LY-836 , has shown efficacy in reducing infarct size and neurological deficits in animal models of middle cerebral artery occlusion (MCAO). nih.gov
Furthermore, isatin-based benzyloxybenzene derivatives have been investigated as inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in the progression of neurodegenerative diseases like Parkinson's disease. mdpi.com The benzyloxy pharmacophore is a key feature of the FDA-approved anti-Parkinson's drug safinamide (B1662184). mdpi.com
Future research in this area could focus on:
Elucidating Structure-Activity Relationships (SAR): Systematically modifying the this compound scaffold to optimize potency and selectivity for PSD95-nNOS PPI or MAO-B inhibition.
Blood-Brain Barrier Permeability: Designing derivatives with improved ability to cross the blood-brain barrier to enhance their therapeutic efficacy in the central nervous system.
Exploring Other Neurological Disorders: Investigating the potential of these compounds in other neurodegenerative conditions such as Alzheimer's and Huntington's diseases.
Antibacterial Applications
Structurally related compounds, such as synthetic 1,3-bis(aryloxy)propan-2-amines, have demonstrated notable antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.govfrontiersin.org These findings suggest that the core propanamide structure could be a valuable starting point for the development of novel antibacterial agents. Potential molecular targets for these compounds include the cell division protein FtsZ and the enoyl-[acyl-carrier-protein] reductase FabI. nih.govnih.gov
Future directions in this field include:
Synthesis and Screening of this compound Analogs: Preparing a library of derivatives with varied substituents on the benzyl (B1604629) and amide moieties to screen for antibacterial activity against a broad spectrum of pathogenic bacteria.
Mechanism of Action Studies: Investigating the precise molecular mechanisms by which these compounds exert their antibacterial effects.
Development of Innovative and Sustainable Synthetic Methodologies
The advancement of the this compound scaffold in various therapeutic areas is intrinsically linked to the development of efficient and environmentally friendly synthetic methods. Traditional amide bond formation often relies on stoichiometric activating agents, leading to significant waste generation. Future research should prioritize the adoption of greener and more innovative synthetic strategies.
Biocatalytic Synthesis
Enzymatic methods offer a highly sustainable alternative for amide bond formation. Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been successfully employed in the direct amidation of carboxylic acids and amines in green solvents like cyclopentyl methyl ether. This approach provides high yields and purity without the need for hazardous reagents or extensive purification. The application of biocatalysis to the synthesis of this compound and its derivatives could significantly improve the sustainability of their production.
Photocatalytic and Electrochemical Methods
Visible-light photocatalysis has emerged as a powerful tool for organic synthesis under mild conditions. Photocatalytic deoxygenative amidation protocols using readily available starting materials offer a novel route to amide bond formation. Similarly, electrochemical methods, such as the "anion pool" synthesis, can generate highly reactive amine nucleophiles that readily react with acid anhydrides to form amides, often with improved atom economy. Exploring these modern synthetic techniques for the this compound scaffold could lead to more efficient and environmentally benign manufacturing processes.
Integration of Advanced Computational and Experimental Approaches for Rational Design
The rational design of novel this compound derivatives with enhanced potency and selectivity can be significantly accelerated by integrating computational and experimental techniques.
In Silico Modeling and Docking Studies
As demonstrated with the N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides, molecular docking studies are invaluable for predicting the binding modes of ligands with their target proteins. nih.gov These in silico approaches can help to identify key interactions and guide the design of new analogs with improved binding affinity. Future work should leverage these tools to explore the interactions of the this compound scaffold with a wider range of biological targets.
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR modeling can establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By developing robust QSAR models for this compound derivatives, researchers can predict the activity of novel, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and experimental testing.
Molecular Dynamics (MD) Simulations
MD simulations can provide insights into the dynamic behavior of ligand-protein complexes over time. These simulations can help to assess the stability of binding interactions and to understand the conformational changes that occur upon ligand binding. Integrating MD simulations into the design process can lead to a more comprehensive understanding of the molecular recognition events that govern biological activity.
Application in Chemical Biology as Probes for Biological Pathways
The versatility of the this compound scaffold also makes it an attractive candidate for the development of chemical probes to investigate biological pathways.
Photoaffinity Labeling Probes
By incorporating a photoreactive group, such as an azide (B81097) or a diazirine, into the this compound structure, it is possible to create photoaffinity labeling probes. These probes can be used to covalently cross-link to their target proteins upon photoactivation, enabling the identification of direct binding partners in complex biological systems. Given that derivatives of this scaffold have been shown to target HDACs, designing photoreactive probes based on this framework could be a powerful strategy to study the interactions and functions of these enzymes in their native cellular environment.
Activity-Based Protein Profiling (ABPP) Probes
ABPP utilizes chemical probes that covalently modify the active site of a specific class of enzymes in an activity-dependent manner. Designing this compound-based probes with a reactive "warhead" could allow for the profiling of the activity of specific enzymes in complex proteomes. This approach could be particularly useful for identifying novel enzymatic targets of this scaffold and for understanding its mechanism of action on a global scale.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-(Benzyloxy)propanamide, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The synthesis of this compound typically involves coupling benzyloxy-containing precursors with propanamide derivatives. For example, benzyl bromide can react with hydroxylamine intermediates under basic conditions (e.g., K₂CO₃ in DMF) to introduce the benzyloxy group . Optimization includes adjusting reaction temperature (e.g., 60°C for 24 hours) and solvent polarity to minimize side reactions like over-oxidation. Purification via column chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization (ethanol) is critical to achieving >95% purity .
Q. How can structural characterization of this compound be performed using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR : Analyze proton environments (e.g., benzyl protons at δ 7.3–7.5 ppm, amide NH at δ 6.8–7.2 ppm) and carbon signals (amide carbonyl at ~170 ppm) for functional group confirmation .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks. For related propanamide analogs, monoclinic systems (e.g., space group P1) with unit cell parameters a = 7.74 Å, b = 8.35 Å, c = 8.48 Å have been reported, stabilized by N–H⋯O and N–H⋯N interactions .
Q. What stability challenges arise for this compound under varying pH and temperature conditions?
- Methodological Answer : Stability studies should assess hydrolysis of the benzyloxy group (acidic/basic conditions) and amide bond degradation. For example, analogs like N-(benzyloxy)propanamide derivatives show pH-dependent solubility (41.7 µg/mL at pH 7.4) . Accelerated stability testing (40°C/75% RH for 4 weeks) coupled with HPLC monitoring can identify degradation products (e.g., benzyl alcohol or propanoic acid derivatives) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity and biological interactions of this compound?
- Methodological Answer :
- DFT Calculations : Optimize molecular geometry (e.g., bond angles, torsion angles) and calculate electrostatic potential maps to identify nucleophilic/electrophilic sites .
- Molecular Docking : Screen against targets like enzymes (e.g., kinases) using software such as AutoDock Vina. For benzyloxy-containing analogs, π-π stacking with aromatic residues (e.g., tyrosine) and hydrogen bonding with catalytic sites are common interaction modes .
Q. How should researchers address contradictions in reported biological activity data for this compound analogs?
- Methodological Answer :
- Meta-Analysis : Compare datasets from PubChem, ChEMBL, and peer-reviewed studies to identify outliers. For example, discrepancies in IC₅₀ values may arise from assay conditions (e.g., cell line variability, solvent DMSO concentration).
- Experimental Validation : Reproduce key assays (e.g., enzyme inhibition) under standardized protocols. For instance, thiophene-containing propanamides show conflicting cytotoxicity data due to redox interference in MTT assays, necessitating orthogonal methods like ATP-based luminescence .
Q. What strategies are effective in studying the hydrogen-bonding networks of this compound in supramolecular assemblies?
- Methodological Answer :
- Single-Crystal Analysis : Resolve intermolecular interactions (e.g., N–H⋯O, C–H⋯π) using high-resolution X-ray data. For example, related compounds exhibit hydrogen-bond distances of 2.97–3.06 Å, forming 1D chains or 3D frameworks .
- Solid-State NMR : Probe dynamic behavior (e.g., amide proton mobility) under variable temperatures to correlate with crystallographic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
